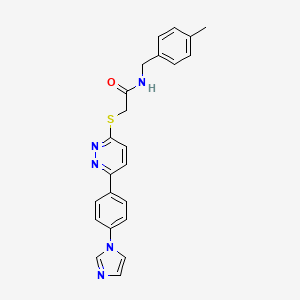

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Descripción

The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a pyridazine-thioacetamide derivative characterized by a pyridazine core substituted with a 4-(1H-imidazol-1-yl)phenyl group at position 6. The thioether (-S-) linkage connects the pyridazine to an acetamide moiety, which is further functionalized with a 4-methylbenzyl group.

Key structural features include:

- 4-(1H-imidazol-1-yl)phenyl substituent: A phenyl ring bearing an imidazole group, enabling hydrogen bonding and metal coordination.

- Thioacetamide linkage: The sulfur atom may enhance lipophilicity but could also introduce metabolic instability compared to oxygen analogs.

- 4-Methylbenzyl group: A hydrophobic substituent that may improve membrane permeability or modulate target binding.

Propiedades

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS/c1-17-2-4-18(5-3-17)14-25-22(29)15-30-23-11-10-21(26-27-23)19-6-8-20(9-7-19)28-13-12-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMIHVVFHWMCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a pyridazine moiety, and a thioether linkage, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 379.5 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered ring with nitrogen atoms |

| Pyridazine Moiety | A six-membered ring with two nitrogen atoms |

| Thioether Linkage | Connects the pyridazine to the acetamide group |

| Acetamide Group | Enhances solubility and biological activity |

The biological activity of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole and pyridazine rings can bind to enzyme active sites, potentially inhibiting their function.

- Nucleic Acid Interaction : The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

- Cell Membrane Penetration : The phenethylacetamide moiety aids in crossing cell membranes, allowing the compound to reach intracellular targets.

Anticancer Activity

Research has indicated that derivatives similar to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide exhibit significant anticancer properties. A study involving imidazole derivatives found that several compounds demonstrated notable cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The most active compounds caused DNA fragmentation in HT-29 cells, indicating apoptosis induction .

Antimicrobial Properties

There is emerging evidence suggesting that compounds containing imidazole and pyridazine structures possess antimicrobial activity. For instance, certain derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study focused on synthesizing novel imidazole-pyridazine derivatives, researchers evaluated their anticancer potential using MTT assays. Compounds were tested against HT-29 and MCF-7 cell lines. Results indicated that specific derivatives exhibited significant cytotoxic effects, with IC50 values lower than those of established chemotherapeutics .

Case Study 2: Mechanistic Insights into Antimicrobial Action

A series of experiments assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives inhibited bacterial growth by targeting specific enzymes involved in cell wall biosynthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent effects on molecular properties and hypothetical biological behavior.

Table 1: Structural and Molecular Comparison

*Estimated based on structural analysis due to lack of experimental data.

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The 4-methylbenzyl group in the target compound provides moderate hydrophobicity, likely enhancing membrane permeability compared to the polar 3-chloro-4-fluorophenyl group in ’s analog .

- The 4-ethylbenzyl substituent () further increases lipophilicity, which might improve tissue distribution but could reduce aqueous solubility .

Heterocyclic Moieties: Imidazole (target compound) offers two nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with pyrazole (), which has one NH group. This difference could influence target selectivity or metabolic stability .

Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (e.g., Cl, F in ) may improve binding affinity to hydrophobic pockets but reduce solubility.

Metabolic Considerations :

- The thioether linkage in all compounds is susceptible to oxidation, which could shorten half-life compared to ether or amine linkages.

Research Findings and Limitations

- Synthetic Feasibility : and emphasize the use of click chemistry and catalyst-driven reactions for similar acetamide derivatives, suggesting scalable synthetic routes for the target compound .

- Data Gaps : Experimental data on the target compound’s biological activity, solubility, and stability are absent in the provided evidence, necessitating further studies.

Q & A

Q. Advanced Research Focus

- In silico tools : Use ADMET Predictor™ to estimate CYP450 inhibition and hERG liability .

- In vitro assays : Liver microsomal stability (rat/human) and Ames test for mutagenicity .

What interdisciplinary approaches enhance the discovery of novel applications for this compound?

Q. Advanced Research Focus

- Chemical biology : Use photoaffinity labeling (e.g., diazirine tags) to identify cellular targets .

- Nanoparticle delivery : Encapsulate in PLGA nanoparticles to improve bioavailability in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.